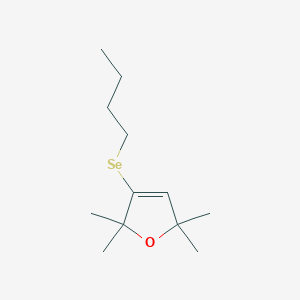
3-(Butylselanyl)-2,2,5,5-tetramethyl-2,5-dihydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Butylselanyl)-2,2,5,5-tetramethyl-2,5-dihydrofuran is an organoselenium compound Organoselenium compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylselanyl)-2,2,5,5-tetramethyl-2,5-dihydrofuran typically involves the reaction of dibutyl diselenide with acetylenic derivatives. One common method involves the electrophilic cyclization of 1,3-diynes promoted by electrophilic organoselenium species, which are generated in situ through the oxidative cleavage of the Se-Se bond of dibutyl diselenide using Oxone® as a green oxidant . The reaction conditions often include the use of acetonitrile as a solvent at elevated temperatures (e.g., 80°C) to achieve moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent use, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Butylselanyl)-2,2,5,5-tetramethyl-2,5-dihydrofuran can undergo various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The butylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and Oxone®.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(Butylselanyl)-2,2,5,5-tetramethyl-2,5-dihydrofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organoselenium compounds.
Biology: The compound’s potential biological activities, such as antioxidant and anticancer properties, are of interest for further research.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-(Butylselanyl)-2,2,5,5-tetramethyl-2,5-dihydrofuran involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress levels. This can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Bis(Butylselanyl)Selenophenes: These compounds have similar selenium-containing structures and are used in similar applications.
3-(Butylselanyl)-4-alkoxyselenophenes: These compounds also contain selenium and have been studied for their biological activities.
Uniqueness
3-(Butylselanyl)-2,2,5,5-tetramethyl-2,5-dihydrofuran is unique due to its specific structure, which includes a furan ring and a butylselanyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
113444-60-3 |
|---|---|
Molekularformel |
C12H22OSe |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
3-butylselanyl-2,2,5,5-tetramethylfuran |
InChI |
InChI=1S/C12H22OSe/c1-6-7-8-14-10-9-11(2,3)13-12(10,4)5/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
ICXRFPBAALEPJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Se]C1=CC(OC1(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



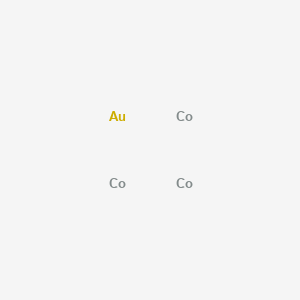
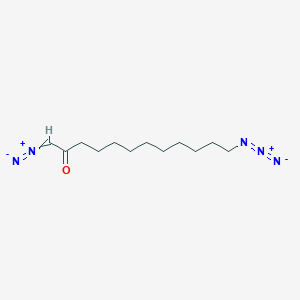
![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)

![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)

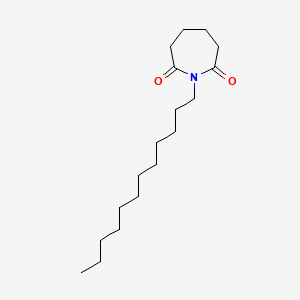

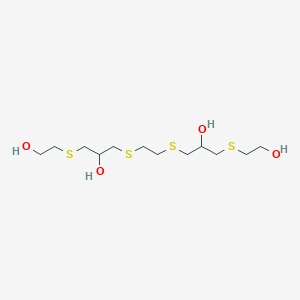
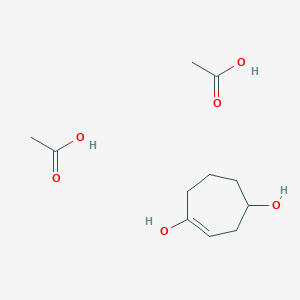
![3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane](/img/structure/B14297010.png)
![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)

